molecular formula C21H24N2O3 B12452516 2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide

2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide

Katalognummer: B12452516
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: HIQKYMMPZGZBLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide is an organic compound with a complex structure that includes a benzamide group, a cyclohexyl group, and a 2-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide typically involves the reaction of 2-hydroxybenzoic acid with 1-[(2-methylphenyl)carbamoyl]cyclohexylamine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-hydroxy-N-(2-methylphenyl)benzamide
  • 2-hydroxy-N-(1-methyl-2-phenylethyl)benzamide

Uniqueness

2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and molecular architecture makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C21H24N2O3

Molekulargewicht

352.4 g/mol

IUPAC-Name

2-hydroxy-N-[1-[(2-methylphenyl)carbamoyl]cyclohexyl]benzamide

InChI

InChI=1S/C21H24N2O3/c1-15-9-3-5-11-17(15)22-20(26)21(13-7-2-8-14-21)23-19(25)16-10-4-6-12-18(16)24/h3-6,9-12,24H,2,7-8,13-14H2,1H3,(H,22,26)(H,23,25)

InChI-Schlüssel

HIQKYMMPZGZBLX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC(=O)C2(CCCCC2)NC(=O)C3=CC=CC=C3O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.